molecular formula C15H12N2OS B2838528 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide CAS No. 477325-61-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide

Cat. No. B2838528
CAS RN: 477325-61-4
M. Wt: 268.33
InChI Key: OSFJILTYLQRWLF-UHFFFAOYSA-N
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Description

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide” is a chemical compound with the IUPAC name 4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine . It has a molecular weight of 226.3 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of a similar compound, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, has been reported . The process involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol to afford N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This was then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide . The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure resulted in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .


Chemical Reactions Analysis

The compound 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, which is structurally similar to the compound , has been subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment undergoes the attack .


Physical And Chemical Properties Analysis

The compound is solid in its physical form .

properties

IUPAC Name

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-8(18)16-15-17-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)19-15/h2-4,7H,5-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJILTYLQRWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide

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